molecular formula C13H14N2O4 B2796589 (Z)-methyl 4-((4-acetamidophenyl)amino)-4-oxobut-2-enoate CAS No. 402945-17-9

(Z)-methyl 4-((4-acetamidophenyl)amino)-4-oxobut-2-enoate

Cat. No. B2796589
CAS RN: 402945-17-9
M. Wt: 262.265
InChI Key: KXZSFCCMQSJOIY-FPLPWBNLSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with different reactants and conditions .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This includes understanding the reaction conditions, the mechanism, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, and reactivity. These properties can often be predicted using computational chemistry .

Scientific Research Applications

Pharmaceuticals and Drug Development

    Paracetamol (Acetaminophen) Synthesis: The compound plays a crucial role in the mechanochemical hydrogenation of 4-nitrophenol, leading to the production of paracetamol (acetaminophen) . This one-pot process combines hydrogenation and acetylation, enhancing paracetamol selectivity while minimizing side reactions. The use of a ball mill reactor and Pd/C catalyst improves yield and process efficiency.

    Stability and Hydrolysis: However, it’s essential to consider the stability of boronic pinacol esters, including this compound. Boronic acids and their esters are promising for drug design, but they can be marginally stable in water. Hydrolysis kinetics depend on substituents in the aromatic ring and pH. At physiological pH, hydrolysis accelerates, impacting their suitability for pharmacological purposes .

Materials Science and Organic Synthesis

Bioorganic Chemistry and Peptide Synthesis

Natural Product Synthesis

Safety And Hazards

Safety and hazard analysis involves understanding the risks associated with handling the compound. This includes toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, or new reactions that it could be used in. This often involves a review of the current literature .

properties

IUPAC Name

methyl (Z)-4-(4-acetamidoanilino)-4-oxobut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-9(16)14-10-3-5-11(6-4-10)15-12(17)7-8-13(18)19-2/h3-8H,1-2H3,(H,14,16)(H,15,17)/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXZSFCCMQSJOIY-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C\C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 4-((4-acetamidophenyl)amino)-4-oxobut-2-enoate

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